An In-depth Technical Guide to the Mechanism of Action of EG01377 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of EG01377 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in diverse signaling pathways crucial to tumorigenesis, angiogenesis, and immune regulation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of EG01377, detailing its effects on key signaling cascades, summarizing quantitative data from pivotal studies, and providing detailed protocols for the essential experiments used to characterize its activity.
Core Mechanism of Action: Selective NRP1 Antagonism
EG01377 acts as a selective antagonist of Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[2][4] EG01377's inhibitory activity is specific to NRP1, with no significant effect on the closely related NRP2.[4][5] By binding to NRP1, EG01377 effectively blocks the interaction of NRP1 with its ligands, thereby modulating downstream signaling pathways that are critical for cancer progression.
Modulation of Key Signaling Pathways
Inhibition of the VEGF/VEGFR2 Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a cornerstone of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to the primary receptor, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This enhanced binding potentiates VEGFR2 autophosphorylation and subsequent downstream signaling.
EG01377 disrupts the VEGF/VEGFR2 signaling axis by preventing the interaction between VEGF-A and NRP1.[1][2] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][3] The inhibition of this pathway results in significant anti-angiogenic effects, including decreased endothelial cell migration, proliferation, and tube formation.[1][2]
Modulation of TGF-β Signaling in Regulatory T cells
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine with a crucial role in immune suppression within the tumor microenvironment. Regulatory T cells (Tregs) are a key source of TGF-β, which helps to dampen anti-tumor immune responses. NRP1 is expressed on Tregs and is implicated in their function and survival.
EG01377 has been shown to block the production of TGF-β by NRP1-positive Tregs.[3][4] This reduction in TGF-β can help to alleviate the immunosuppressive environment of the tumor, potentially enhancing the efficacy of immunotherapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for EG01377 dihydrochloride from in vitro and in vivo studies.
Table 1: In Vitro Activity of EG01377
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd) | Neuropilin-1 (NRP1) | 1.32 µM | [1][2][3] |
| IC50 | NRP1-a1 | 609 nM | [1][2][3] |
| IC50 | NRP1-b1 | 609 nM | [1][2][3] |
| IC50 | VEGF-A stimulated VEGFR2 phosphorylation | 30 µM | [1] |
| Effective Concentration | Inhibition of HUVEC migration | 30 µM | [1][3] |
| Effective Concentration | Reduction of TGF-β production by Tregs | 500 nM | [1][3] |
Table 2: In Vivo Pharmacokinetics of EG01377
| Parameter | Animal Model | Dosage | Value | Reference |
| Half-life (T1/2) | Mice | 2 mg/kg (i.v.) | 4.29 h | [1][2] |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of EG01377.
VEGFR2 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of EG01377's ability to inhibit VEGF-A-stimulated VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium
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Serum-free medium
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EG01377 dihydrochloride
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Recombinant human VEGF-A
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2
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HRP-conjugated secondary antibody
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
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Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.
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Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16 hours.
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Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.
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VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes at 37°C.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blot:
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Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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-
Antibody Incubation:
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Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
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Wash the membrane with TBST.
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Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
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Strip the membrane and re-probe with an antibody against total VEGFR2 for normalization.
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Quantify band intensities using densitometry software.
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Endothelial Cell Migration Assay (Transwell)
This protocol outlines a method to assess the effect of EG01377 on VEGF-A-induced chemotaxis of HUVECs using a Boyden chamber assay.
Materials:
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HUVECs
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Serum-free endothelial basal medium (EBM)
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Recombinant human VEGF-A
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EG01377 dihydrochloride
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Transwell inserts (e.g., 8 µm pore size)
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Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
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Cell Preparation: Resuspend HUVECs in serum-free EBM.
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Assay Setup:
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In the bottom chamber of the Transwell plate, add serum-free EBM containing either vehicle control, 25 ng/mL VEGF-A, 30 µM EG01377, or a combination of VEGF-A and EG01377.
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Place the Transwell inserts into the wells.
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Seed 2 x 10^5 HUVECs in serum-free EBM into the top chamber of each insert.
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-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
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Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
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Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
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-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
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In Vitro Angiogenesis Assay (Tube Formation)
This assay evaluates the ability of EG01377 to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial cell growth medium
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Basement membrane matrix (e.g., Matrigel®)
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EG01377 dihydrochloride
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Treatment: Resuspend HUVECs in endothelial cell growth medium containing either vehicle control or 30 µM EG01377.
-
Cell Seeding: Seed the treated HUVECs onto the solidified matrix.
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Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Quantification:
-
Visualize the tube-like structures using a phase-contrast microscope.
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For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.
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Regulatory T cell (Treg) TGF-β Production Assay
This protocol details a method to measure the effect of EG01377 on TGF-β production by isolated Tregs.
Materials:
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Purified NRP1+ regulatory T cells (Tregs)
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Tumor-conditioned medium (TCM)
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EG01377 dihydrochloride
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TGF-β ELISA kit
Procedure:
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Treg Isolation: Isolate NRP1+ Tregs from a relevant source (e.g., mouse spleen) using cell sorting or magnetic bead separation.
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Cell Treatment: Culture the isolated Tregs in the presence of tumor-conditioned medium with either vehicle control or 500 nM EG01377 for 2 hours.
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Supernatant Collection: After incubation, centrifuge the cell suspension and collect the supernatant.
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TGF-β Quantification: Measure the concentration of TGF-β in the collected supernatants using a commercially available TGF-β ELISA kit, following the manufacturer's instructions.
Conclusion
EG01377 dihydrochloride is a selective and potent inhibitor of Neuropilin-1 with a dual mechanism of action that targets both tumor angiogenesis and immune suppression. By inhibiting the VEGF/VEGFR2 pathway, it exerts significant anti-angiogenic effects. Concurrently, its ability to reduce TGF-β production by regulatory T cells suggests its potential to modulate the tumor immune microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of EG01377.
